molecular formula C4H12N2 B050750 N-Methyl-1,3-propanediamine CAS No. 6291-84-5

N-Methyl-1,3-propanediamine

Cat. No.: B050750
CAS No.: 6291-84-5
M. Wt: 88.15 g/mol
InChI Key: QHJABUZHRJTCAR-UHFFFAOYSA-N
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Description

N-Methyl-1,3-propanediamine is an organic compound with the molecular formula C4H12N2. It is a colorless liquid with a strong ammonia-like odor. This compound is used as an intermediate in organic synthesis, particularly in the preparation of various organic compounds such as amino acids, amines, and pyrrole derivatives .

Scientific Research Applications

N-Methyl-1,3-propanediamine has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

N-Methyl-1,3-propanediamine is an organic compound that serves as an intermediate in organic synthesis . It is used in the preparation of various organic compounds, such as amino acids and pyrrole compounds . .

Biochemical Pathways

This compound is involved in the synthesis of various organic compounds, such as amino acids and pyrrole compounds . The specific biochemical pathways affected by this compound would therefore depend on the particular synthesis process in which it is used.

Result of Action

The result of this compound’s action is the formation of new organic compounds, such as amino acids and pyrrole compounds . These compounds may have various molecular and cellular effects, depending on their specific structures and properties.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, its reactivity may be affected by factors such as temperature, pH, and the presence of other chemicals. It is also important to note that this compound is a corrosive and irritating chemical, and it should be handled with care to avoid contact with the eyes and skin .

Safety and Hazards

N-Methyl-1,3-propanediamine is a flammable liquid and vapor. It is fatal if inhaled and harmful if swallowed. It causes severe skin burns and eye damage .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-Methyl-1,3-propanediamine typically involves a two-step reaction process:

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes mentioned above, but they are optimized for large-scale production. This involves the use of continuous reactors and efficient separation techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1,3-propanediamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Acids: Commonly used acids include hydrochloric acid and sulfuric acid.

    Bases: Sodium hydroxide and potassium hydroxide are frequently used bases.

    Solvents: Water and organic solvents like ethanol and methanol are commonly used.

Major Products

The major products formed from these reactions include various salts, amines, and other organic compounds depending on the specific reagents and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-1,3-propanediamine is unique due to its specific structure, which imparts distinct reactivity and properties. The presence of the methyl group on the nitrogen atom enhances its nucleophilicity compared to 3-aminopropylamine, making it more reactive in certain chemical reactions .

Properties

IUPAC Name

N'-methylpropane-1,3-diamine
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InChI

InChI=1S/C4H12N2/c1-6-4-2-3-5/h6H,2-5H2,1H3
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InChI Key

QHJABUZHRJTCAR-UHFFFAOYSA-N
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Canonical SMILES

CNCCCN
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Molecular Formula

C4H12N2
Record name 3-METHYLAMINOPROPYLAMINE
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DSSTOX Substance ID

DTXSID5064201
Record name N-Methyl-1,3-propanediamine
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Molecular Weight

88.15 g/mol
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Physical Description

3-methylaminopropylamine is a dark amber liquid. (NTP, 1992)
Record name 3-METHYLAMINOPROPYLAMINE
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Boiling Point

282 to 286 °F at 760 mmHg (NTP, 1992)
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Flash Point

96 °F (NTP, 1992)
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Solubility

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992)
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Density

0.844 (NTP, 1992) - Less dense than water; will float
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CAS No.

6291-84-5
Record name 3-METHYLAMINOPROPYLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: N-Methyl-1,3-propanediamine has the molecular formula C4H12N2 and a molecular weight of 88.15 g/mol.

ANone: Yes, various spectroscopic techniques have been employed to characterize this compound and its derivatives. These include:

  • FTIR: This technique helps identify functional groups present in the molecule, such as primary and secondary amines. [, , , ]
  • NMR (1H, 13C, 31P): NMR spectroscopy provides detailed information about the structure and bonding environment of the molecule. [, , , , ]
  • Mass Spectrometry (ESI-MS): This technique determines the molecular weight and fragmentation pattern of the molecule, aiding in structural elucidation. [, , ]

A: this compound serves as a valuable monomer in synthesizing hyperbranched polymers. It reacts with diacrylates or divinyl sulfone via Michael addition polymerization, forming poly(ester amine)s or poly(sulfone amine)s. [, , , ]

ANone: The properties of the resulting polymers are influenced by factors like:

  • Feed Ratio: Varying the ratio of this compound to the diacrylate or divinyl sulfone monomer impacts the degree of branching and molecular weight of the polymer. [, , ]
  • Solvent: The choice of solvent can influence the reaction rate and potentially lead to gelation in certain cases. For example, gelation was observed when synthesizing poly(sulfone amine)s in water with a specific feed ratio. []

ANone: this compound finds applications in diverse fields:

  • CO2 Capture: this compound acts as an activator in aqueous N,N-diethylethanolamine solutions, significantly enhancing CO2 absorption rates. This property makes it a potential candidate for carbon capture technologies. [, , ]
  • Drug Development: Derivatives of this compound are being explored in drug development, particularly as key intermediates in synthesizing triplex DNA-specific intercalators. [, ]
  • Biodegradable Nanomaterials: Lipid-like compounds containing this compound demonstrate potential in delivering Cas9 mRNA for gene editing applications. []
  • Toughening Agents: Hyperbranched poly(ester amine)s incorporating this compound show promise as toughening agents for epoxy resins, improving their impact resistance and mechanical properties. []
  • Polyurethane Catalyst: this compound is used in the synthesis of N-[2-(2-dimethylaminoethoxy)ethyl]-N-methyl-1,3-propanediamine, a catalyst in polyurethane production. []

ANone: Various analytical techniques are used to quantify this compound and its derivatives:

  • Gas Chromatography (GC): This technique coupled with electron capture detection allows for the determination of morantel-related residues, which metabolize to this compound, in bovine milk and liver. [, ]
  • Liquid Chromatography (LC-MS/MS): This highly sensitive method enables the detection and quantification of this compound in complex matrices like bovine muscle. []
  • Ultra-High Performance Liquid Chromatography (UHPLC-Q-TOF-MS): This technique allows for the separation and quantification of this compound-containing polyurethane catalysts in polyether polyols. []

ANone: Yes, computational chemistry plays a vital role in understanding the properties and behavior of this compound:

  • Modeling CO2 Capture: Computational models, such as the Extended UNIQUAC framework, have been developed to predict the CO2 absorption behavior of this compound solutions. []
  • Structure-Activity Relationships: Structural modifications to this compound influence its reactivity and properties. For instance, altering the length of the alkyl chain between the amine groups in diamines used for poly(sulfone amine) synthesis impacts the crystallinity of the resulting polymers. []

ANone: this compound acts as a ligand, forming various complexes with metal ions like Cu(II), Ni(II), and Co(III). These complexes exhibit diverse structural features:

  • Azido-bridged chains: this compound coordinates with Cu(II) and Ni(II) ions, forming chains bridged by azide anions. These complexes display interesting magnetic properties. []
  • Thiocyanato-bridged heterobimetallic complexes: this compound coordinates with Cu(II) ions, which further bridge with Cr(III) ions via thiocyanate ligands, forming heteropolynuclear complexes. []
  • Spiro and Ansa Derivatives of Cyclotriphosphazene: this compound reacts with hexachlorocyclotriphosphazene, yielding various spiro, spiroansa, and dispiroansa derivatives. These compounds display unique structural and stereoisomeric features. [, , , ]

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